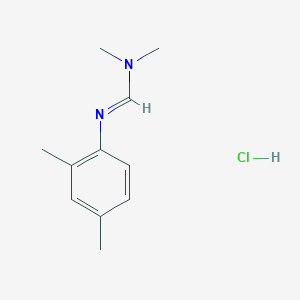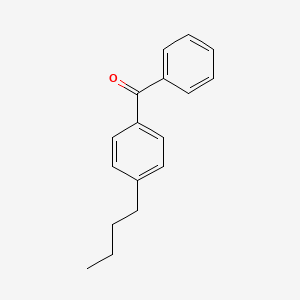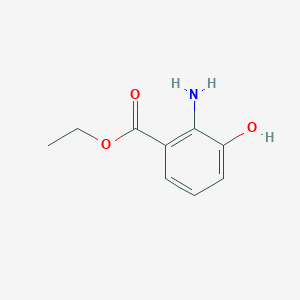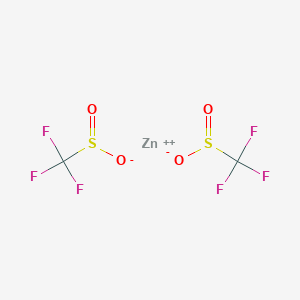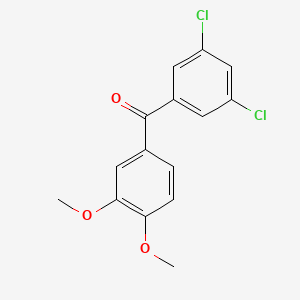
3,5-Dichloro-3',4'-dimethoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-3’,4’-dimethoxybenzophenone is an organic compound with the molecular formula C15H12Cl2O3 It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and two methoxy groups on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-3’,4’-dimethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dichlorobenzoyl chloride with 3,4-dimethoxyanisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of 3,5-Dichloro-3’,4’-dimethoxybenzophenone follows similar synthetic routes but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Chemistry: 3,5-Dichloro-3’,4’-dimethoxybenzophenone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are often screened for bioactivity.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For instance, they may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, 3,5-Dichloro-3’,4’-dimethoxybenzophenone is used in the manufacture of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-3’,4’-dimethoxybenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential antimicrobial activity could involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
Comparison with Similar Compounds
3,4-Dichlorobenzophenone: Similar in structure but lacks the methoxy groups, which can affect its reactivity and applications.
3,5-Dimethoxybenzophenone: Lacks the chlorine atoms, leading to different chemical properties and uses.
4,4’-Dichlorobenzophenone: Chlorine atoms are positioned differently, affecting its chemical behavior.
Uniqueness: 3,5-Dichloro-3’,4’-dimethoxybenzophenone is unique due to the specific positioning of its chlorine and methoxy groups, which confer distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity patterns, such as selective synthesis of complex organic molecules.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-13-4-3-9(7-14(13)20-2)15(18)10-5-11(16)8-12(17)6-10/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJUJIMIVAHKLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558638 |
Source


|
| Record name | (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116412-97-6 |
Source


|
| Record name | (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)

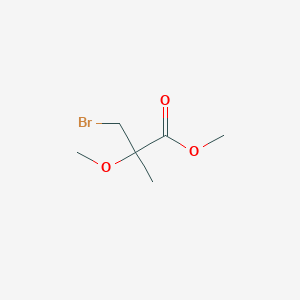


![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)
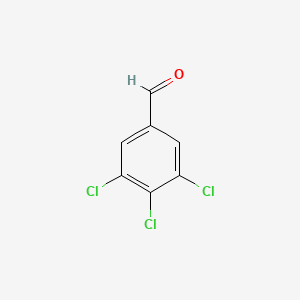

![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)
